molecular formula C28H24BrNO3 B15087817 1-Oxo-1-(p-tolyl)propan-2-yl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate CAS No. 355420-97-2

1-Oxo-1-(p-tolyl)propan-2-yl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate

Cat. No.: B15087817
CAS No.: 355420-97-2
M. Wt: 502.4 g/mol
InChI Key: KANKBZPSPXHMSG-UHFFFAOYSA-N
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Description

1-Oxo-1-(p-tolyl)propan-2-yl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-(p-tolyl)propan-2-yl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-(p-tolyl)propan-2-yl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

1-Oxo-1-(p-tolyl)propan-2-yl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-1-(p-tolyl)propan-2-yl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxo-1-(p-tolyl)propan-2-yl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of both bromine and dimethylphenyl groups may confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

355420-97-2

Molecular Formula

C28H24BrNO3

Molecular Weight

502.4 g/mol

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C28H24BrNO3/c1-16-5-8-20(9-6-16)27(31)19(4)33-28(32)24-15-26(21-10-7-17(2)18(3)13-21)30-25-12-11-22(29)14-23(24)25/h5-15,19H,1-4H3

InChI Key

KANKBZPSPXHMSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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